4-Bromophenyl chloroformate

Description

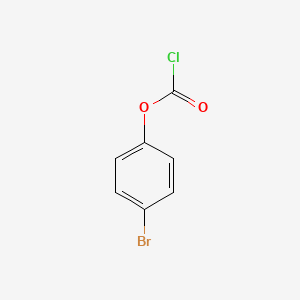

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMNJYGTSSQNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90412299 | |

| Record name | 4-Bromophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-44-9 | |

| Record name | Carbonochloridic acid, 4-bromophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-Bromophenyl Chloroformate

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis. It details its chemical and physical properties, reactivity, applications, and essential safety protocols, tailored for professionals in research and drug development.

Core Properties and Identifiers

This compound is a functionalized aromatic compound used primarily as a reagent for introducing the 4-bromophenoxycarbonyl group, often in the synthesis of carbamates and carbonates.

| Identifier | Value | Reference |

| CAS Number | 7693-44-9 | [1][2][3][4] |

| IUPAC Name | (4-bromophenyl) carbonochloridate | [2][3][5] |

| Molecular Formula | C₇H₄BrClO₂ | [2][3][6] |

| Molecular Weight | 235.46 g/mol | [1][2][5] |

| InChI Key | IKMNJYGTSSQNSE-UHFFFAOYSA-N | [1][2][3] |

| SMILES | ClC(=O)Oc1ccc(Br)cc1 | [1][3] |

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Appearance | Liquid or Low Melting Solid | [4][5] |

| Boiling Point | 118 °C / 12 mmHg | [1][7] |

| Density | 1.648 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.5575 | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][5] |

Reactivity and Chemical Applications

As a chloroformate, the compound's reactivity is dominated by the electrophilic carbonyl carbon, making it an excellent reagent for derivatizing nucleophiles such as amines and alcohols.[8] This reactivity is fundamental to its application in organic synthesis, particularly in the construction of linker systems and the installation of protecting groups.[9]

Key Reactions:

-

Carbamate Formation: It reacts readily with primary and secondary amines to form stable carbamate linkages. This is a cornerstone reaction in medicinal chemistry for creating analogues of bioactive compounds.[8]

-

Carbonate Formation: Reaction with alcohols yields carbonate esters.[8]

-

Coupling Reagent: It serves as a coupling reagent, for instance, in the synthesis of novel diazabicyclic analogs like 1,5-diazabicyclo[4.2.2]decane carbamate.[1]

Caption: General reaction of this compound with an amine.

Experimental Protocols

The following is a generalized protocol for the synthesis of a carbamate, a common application for this reagent. Researchers should adapt this procedure based on the specific properties of their substrate.

Synthesis of N-Alkyl/Aryl-4-bromophenoxy carbamate

Materials:

-

This compound

-

Substrate amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-18 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the final carbamate product.

Caption: A typical workflow for synthesizing carbamates.

Safety and Handling

This compound is a hazardous substance and requires strict safety measures during handling and storage.

| Hazard Class | GHS Pictograms | Signal Word |

| Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion; Eye Damage | 💀, corrosive | Danger |

Hazard and Precautionary Statements

| Code | Statement | Reference |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [1][5] |

| H314 | Causes severe skin burns and eye damage. | [1][5] |

| EUH029 | Contact with water liberates toxic gas. | [5] |

| P261 | Avoid breathing mist or vapors. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][5] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [5] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] |

Storage: Store in a refrigerator at 2-8°C.[1][7] Keep the container tightly sealed in a dry, well-ventilated area, away from heat, ignition sources, and water.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use a faceshield and safety goggles.[1]

-

Hand Protection: Wear chemically resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter) when working in a well-ventilated area or a chemical fume hood.[1]

Spectroscopic Data

Characterization of this compound and its reaction products is typically performed using standard spectroscopic methods. A reference ¹H NMR spectrum in CDCl₃ is available and would show characteristic signals in the aromatic region corresponding to the protons on the bromophenyl ring.[10]

References

- 1. This compound 96 7693-44-9 [sigmaaldrich.com]

- 2. This compound, 95+% | Fisher Scientific [fishersci.ca]

- 3. Chloroformate de 4-bromophényle, 95+ %, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 4. This compound, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 7. Raw chemicals this compound Powder, China Raw chemicals this compound Powder Selling, Selling China Raw chemicals this compound Powder, Zhuzhou Yuancheng Hezhong Technology Development Co., Ltd. [chemnet.com]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 4-Bromophenyl chloroformate: Molecular Structure and Weight

This guide provides a detailed analysis of the molecular structure and weight of 4-Bromophenyl chloroformate, a compound of interest to researchers and professionals in drug development and organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₄BrClO₂.[1][2][3][4][5] Its molecular weight is approximately 235.46 g/mol .[1][5]

Quantitative Data: Molecular Weight Breakdown

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown based on the number of atoms of each element present in the molecule.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 235.464 |

Note: Atomic weights are based on standard values and may vary slightly based on isotopic composition.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Molecular Structure

The structure of this compound consists of a phenyl ring substituted with a bromine atom at the fourth position (para position) and a chloroformate group. The chloroformate group is an ester of carbonic acid and is characterized by a carbonyl group bonded to a chlorine atom and an oxygen atom.

Below is a two-dimensional representation of the molecular structure generated using the DOT language.

Molecular structure of this compound.

References

- 1. This compound, 95+% | Fisher Scientific [fishersci.ca]

- 2. This compound, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 4. 430150010 [thermofisher.com]

- 5. 7693-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

- 15. princeton.edu [princeton.edu]

- 16. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 17. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. Hydrogen - Wikipedia [en.wikipedia.org]

- 20. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. byjus.com [byjus.com]

- 23. quora.com [quora.com]

- 24. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 25. youtube.com [youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 28. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to 4-Bromophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromophenyl chloroformate, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science. This document details its chemical identity, physicochemical properties, synthesis, and key reactions. Emphasis is placed on its role as a crucial building block for the introduction of the 4-bromophenoxycarbonyl group, particularly in the formation of carbamates, carbonates, and other derivatives relevant to drug development. Detailed experimental protocols for its synthesis and a representative coupling reaction are provided, alongside essential safety and handling information.

Chemical Identity and Properties

This compound, systematically named (4-bromophenyl) carbonochloridate , is a reactive organic compound widely used as a coupling reagent and an intermediate in the synthesis of more complex molecules.[1][2][3] Its chemical structure features a chloroformate group attached to a 4-brominated phenyl ring, making it an effective acylating agent.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4-bromophenyl) carbonochloridate[1][2][3] |

| CAS Number | 7693-44-9 |

| Molecular Formula | C₇H₄BrClO₂[4] |

| Molecular Weight | 235.46 g/mol [3] |

| InChI Key | IKMNJYGTSSQNSE-UHFFFAOYSA-N[2] |

| SMILES | ClC(=O)Oc1ccc(Br)cc1[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically encountered as a liquid or a low-melting solid at room temperature.[2]

| Property | Value | Reference(s) |

| Physical Form | Liquid or low-melting solid | [2] |

| Boiling Point | 118 °C at 12 mmHg (16 hPa) | [5] |

| Density | 1.648 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.5575 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents like toluene and dichloromethane. Reacts with water. | Inferred from reaction protocols. |

Synthesis of this compound

The synthesis of aryl chloroformates is most commonly achieved by the reaction of the corresponding phenol with phosgene or a safer phosgene equivalent, such as diphosgene or triphosgene (bis(trichloromethyl) carbonate).[6][7] The use of triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it easier and safer to handle than gaseous phosgene.[7]

Synthesis Workflow

The general workflow for the synthesis of this compound from 4-bromophenol using triphosgene is depicted below. The reaction involves the activation of triphosgene, followed by the nucleophilic attack of the phenoxide to form the final product.

Experimental Protocol: Synthesis from 4-Bromophenol and Triphosgene

This protocol is adapted from general procedures for the synthesis of aryl chloroformates using triphosgene.[6][7]

Materials:

-

4-Bromophenol

-

Triphosgene (Bis(trichloromethyl) carbonate, BTC)

-

Anhydrous Toluene

-

Pyridine (or another suitable base like sodium carbonate)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromophenol (1.0 eq) in anhydrous toluene.

-

Reagent Addition: In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene.

-

Cooling: Cool the flask containing the 4-bromophenol solution to 0°C using an ice bath.

-

Reaction: Slowly add the triphosgene solution to the stirred 4-bromophenol solution via the dropping funnel. After the addition of triphosgene, slowly add pyridine (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for several hours, then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

-

Purification: Wash the filtrate with cold, dilute HCl, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

This compound is a highly reactive molecule due to the electrophilic carbonyl carbon. Its primary application lies in its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and carbonate linkages, respectively. This reactivity is central to its use in organic synthesis and drug development.

Key Reactions

The most common reactions involving this compound are nucleophilic acyl substitutions. The general reaction pathways are illustrated below.

-

Reaction with Amines: It reacts readily with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to form N-substituted carbamates.[8][9] This reaction is fundamental in creating linkers for bioconjugation or for synthesizing molecules with potential biological activity.[8]

-

Reaction with Alcohols: Similarly, it reacts with alcohols and phenols to yield carbonate esters. This is useful for creating prodrugs or modifying the properties of a parent molecule.[10]

-

Role as a Building Block: The presence of the bromine atom provides a strategic advantage. It serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures.

Experimental Protocol: Carbamate Formation

This protocol describes a general procedure for the reaction of this compound with a primary amine (e.g., benzylamine) to form the corresponding carbamate.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product, benzyl (4-bromophenyl)carbamate, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

| Data Type | Description |

| ¹H NMR | (CDCl₃) The spectrum is expected to show two doublets in the aromatic region (around δ 7.0-7.6 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons on the disubstituted benzene ring.[11] |

| ¹³C NMR | Expected signals include those for the four distinct aromatic carbons, with the carbon attached to the bromine and the carbon attached to the oxygen of the chloroformate being the most deshielded. A signal for the carbonyl carbon of the chloroformate group is also expected at a lower field (around δ 150-160 ppm). |

| FTIR | The infrared spectrum will show a strong characteristic absorption band for the C=O stretch of the acyl chloride group, typically in the range of 1770-1815 cm⁻¹. Absorptions corresponding to the C-O stretch and C-Br stretch, as well as aromatic C-H and C=C stretching, will also be present.[2] |

Safety and Handling

This compound is a toxic and corrosive compound that must be handled with appropriate safety precautions.

Hazard Summary

| Hazard Statement | Description |

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled.[5] |

| H314 | Causes severe skin burns and eye damage.[5] |

| EUH029 | Contact with water liberates toxic gas (HCl).[5] |

Recommended Precautions

-

Engineering Controls: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles and a face shield.

-

Handling: Avoid inhalation of vapors and contact with skin, eyes, and clothing. Keep away from moisture and water, as it reacts to release hydrogen chloride gas.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at 2-8°C.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis. Its utility in forming carbamate and carbonate linkages, combined with the potential for further modification via its bromo-substituent, makes it a key intermediate in the development of pharmaceuticals and other advanced materials. Researchers and professionals using this compound must adhere to strict safety protocols due to its toxicity and reactivity. The synthetic and reaction protocols provided in this guide offer a foundation for its effective and safe application in a research and development setting.

References

- 1. rsc.org [rsc.org]

- 2. This compound, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 95+% | Fisher Scientific [fishersci.ca]

- 4. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis and Preparation of 4-Bromophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromophenyl chloroformate, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant characterization data.

Introduction

This compound is a reactive organic compound utilized in the introduction of the 4-bromophenoxycarbonyl group in organic synthesis. Its applications are prominent in the preparation of various carbamates, carbonates, and other derivatives which are often explored for their biological activities. A thorough understanding of its synthesis is crucial for researchers in medicinal chemistry and process development.

Synthetic Pathways

The principal method for the synthesis of this compound involves the reaction of 4-bromophenol with a phosgene equivalent. Historically, phosgene gas has been used for this transformation. However, due to its extreme toxicity and handling difficulties, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are now more commonly employed in laboratory and industrial settings.[1]

The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction with Triphosgene

The use of triphosgene offers a safer and more convenient alternative to phosgene gas.[1] Triphosgene, a stable crystalline solid, generates phosgene in situ. The reaction proceeds by the nucleophilic attack of the phenoxide ion (generated from 4-bromophenol and a base) on a carbonyl group of the in-situ generated phosgene.

Caption: Synthesis of this compound using Triphosgene.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7693-44-9 | |

| Molecular Formula | C₇H₄BrClO₂ | |

| Molecular Weight | 235.46 g/mol | |

| Boiling Point | 118 °C at 12 mmHg | |

| Density | 1.648 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5575 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Purity (Assay) | ≥95% |

| Storage Temperature | 2-8°C |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound using triphosgene and pyridine. This protocol is based on general procedures for the synthesis of aryl chloroformates and should be performed by trained personnel in a well-ventilated fume hood.[1][2]

Materials:

-

4-Bromophenol

-

Triphosgene

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer, dissolve 4-bromophenol (1.0 eq) in anhydrous toluene.

-

Addition of Base: Cool the solution to 0-5 °C using an ice bath and add anhydrous pyridine (1.1 eq) dropwise while maintaining the temperature.

-

Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C. A precipitate of pyridinium hydrochloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Separate the organic layer and wash it sequentially with cold dilute hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Caption: Experimental Workflow for the Synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (d, 2H), 7.15 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 150.1, 148.8, 132.8, 123.4, 120.2 |

| FTIR (neat) | ν (cm⁻¹): ~1780 (C=O stretch), ~1220 (C-O stretch) |

Safety Information

This compound is a toxic and corrosive compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Triphosgene is a hazardous substance that releases toxic phosgene upon heating or contact with nucleophiles and should be handled with extreme caution by experienced personnel.

Conclusion

The synthesis of this compound is a well-established procedure that can be safely and efficiently performed in a laboratory setting using triphosgene as a phosgene surrogate. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 4-Bromophenyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, detailed handling protocols, and storage requirements for 4-Bromophenyl chloroformate (CAS No: 7693-44-9). The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical reagent.

Chemical and Physical Properties

This compound is a lachrymatory, corrosive, and toxic liquid or low melting solid that is highly reactive, particularly with nucleophiles.[1][2][3] It is crucial to understand its properties to ensure safe handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [1][3] |

| Appearance | Liquid or Low Melting Solid | [2][4] |

| Boiling Point | 118 °C at 12 mmHg | [1][2] |

| Density | 1.648 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5575 | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, requiring stringent safety measures during handling and storage.

GHS Hazard Classification: [1][3]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][3]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][3]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1][3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

Hazard Statements (H-codes): [1][3]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements (P-codes): [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE selection is mandatory when handling this compound. The following diagram outlines a decision tree for selecting the appropriate level of PPE.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mist.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and water. Contact with water liberates toxic gas.[3]

-

Use non-sparking tools and ground all equipment when handling.[7]

-

Ensure emergency eyewash stations and safety showers are readily accessible.

Storage:

-

Keep containers tightly closed and sealed.[5]

-

Store away from incompatible materials.[7]

-

Protect containers from physical damage.[7]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used for the preparation of carbamates and for the dealkylation of tertiary amines. The following are representative experimental protocols.

Synthesis of a 4-Bromophenyl Carbamate from a Primary Amine

This protocol describes the general procedure for the reaction of this compound with a primary amine to form the corresponding carbamate.

Materials:

-

This compound

-

Primary amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbamate.

-

Purify the crude product by recrystallization or column chromatography.

Dealkylation of a Tertiary Amine

This protocol outlines a general method for the dealkylation of a tertiary amine using this compound. This reaction is analogous to the von Braun reaction.

Materials:

-

This compound

-

Tertiary amine

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

-

Methanol

-

Hydrochloric acid (HCl) in ether or aqueous solution

Procedure:

-

Dissolve the tertiary amine (1.0 equivalent) in anhydrous DCM or 1,2-dichloroethane in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting crude carbamate, add methanol and a solution of HCl.

-

Reflux the mixture for 2-6 hours to effect hydrolysis of the carbamate.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., ether or ethyl acetate) to remove the 4-bromophenol byproduct.

-

Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) to isolate the secondary amine.

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the dealkylated amine.

-

Further purification can be achieved by distillation, recrystallization, or column chromatography.

Risk Assessment and Emergency Procedures

A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a general workflow for this process.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

The following workflow outlines the steps to be taken in the event of a chemical spill.

-

Minor Spills: For small spills, wear appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite), and collect it into a sealed container for disposal.[7] Do not use combustible materials like sawdust. Ventilate the area and wash the spill site after material pickup is complete.

-

Major Spills: For large spills, evacuate the area immediately and call for emergency assistance.[8] Prevent the spill from entering drains or waterways.[7]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult appropriate regulations for complete and accurate classification.[9]

This guide is intended as a summary of best practices and does not replace a thorough review of the Safety Data Sheet (SDS) and other relevant safety literature. Always consult the most up-to-date SDS for this compound before use.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. phenyl N-(4-bromophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 3. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Dealkylation of Amines [ouci.dntb.gov.ua]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Physical properties like boiling point and density of 4-Bromophenyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Bromophenyl chloroformate (CAS No: 7693-44-9), a crucial reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its boiling point and density, details the standard experimental methodologies for determining these properties, and illustrates a common synthetic application.

Core Physical and Chemical Properties

This compound is a carbonyl compound classified as an acid halide.[1] It presents as a liquid or a low-melting solid under standard conditions.[2] Its molecular and physical characteristics are fundamental to its application in synthesis, influencing reaction conditions and purification strategies.

Data Presentation: Physical Properties

The essential physical constants for this compound are summarized below. These values are critical for handling, storage, and use in experimental setups.

| Physical Property | Value | Conditions |

| Boiling Point | 118 °C | at 12 mmHg (16.0 hPa)[1][3][4] |

| Density | 1.648 g/mL | at 25 °C[3][4][5] |

| Refractive Index | n20/D 1.5575 | at 20 °C[1][3] |

| Flash Point | 113 °C (235.4 °F) | Closed Cup[3][5] |

| Molecular Weight | 235.46 g/mol | |

| Molecular Formula | C₇H₄BrClO₂ |

Experimental Protocols

Precise determination of physical properties is paramount for the characterization and quality control of chemical substances. The following sections describe standard laboratory protocols for measuring the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pressure-sensitive compounds like this compound, it is crucial to record the pressure at which the boiling point is measured.

Recommended Method: Thiele Tube Method

This method is advantageous for its use of small sample quantities (less than 1 mL).[2]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing heating oil.[4]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[2][6]

-

Determination of Density

Density is the mass of a substance per unit volume at a specified temperature.[7]

Recommended Method: Pycnometry

Pycnometry is a highly accurate method for determining the density of liquids.[7] It involves using a glass flask with a precise, known volume, called a pycnometer.

-

Apparatus: Pycnometer (of a known volume, e.g., 10 mL), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.[7] The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Synthetic Application Workflow

This compound is a versatile reagent, widely used as a coupling agent. A primary application is in the synthesis of carbamates, which are important functional groups in many pharmaceutical compounds.[8][9] The reaction involves the nucleophilic substitution of the chloride by an amine.

The following diagram illustrates the general workflow for the synthesis of a carbamate using this compound and a generic primary amine (R-NH₂).

Caption: Workflow for Carbamate Synthesis.

This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate.[10] The subsequent collapse of this intermediate and elimination of hydrogen chloride (which is neutralized by the base) yields the stable carbamate product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of Chloroformate Esters: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical behavior, reaction mechanisms, and practical applications of chloroformate esters in organic synthesis, tailored for researchers, scientists, and professionals in the field of drug development.

Chloroformate esters, with the general formula ROC(O)Cl, are highly versatile reagents in organic chemistry, primarily utilized for the introduction of protecting groups and the synthesis of carbamates and carbonates. Their reactivity, akin to that of acyl chlorides, is characterized by a highly electrophilic carbonyl carbon, making them susceptible to nucleophilic attack. This guide provides a comprehensive overview of the factors governing their reactivity, detailed experimental protocols for their key transformations, and quantitative data to facilitate their effective use in the synthesis of complex molecules.

Core Principles of Reactivity

The reactivity of chloroformate esters is principally dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group, the chloride ion. The reaction mechanism predominantly follows a nucleophilic acyl substitution pathway. This can proceed through two main routes: a bimolecular addition-elimination mechanism or a unimolecular ionization mechanism, often influenced by the structure of the chloroformate ester and the reaction conditions.

Factors Influencing Reactivity:

-

Electronic Effects: The nature of the 'R' group in the ester moiety significantly impacts reactivity. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing the rate of nucleophilic attack. For instance, α-chloroethyl chloroformate reacts considerably faster than its non-halogenated analogs due to the inductive effect of the chlorine atom.[1]

-

Steric Hindrance: Bulky 'R' groups can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. This is evident in the slower reaction rate of 2,2,2-trichloro-1,1-dimethylethyl chloroformate compared to 2,2,2-trichloroethyl chloroformate.[1]

-

Solvent Effects: The polarity and nucleophilicity of the solvent play a crucial role. Polar protic solvents can stabilize the transition state and facilitate the ionization pathway. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl).[2]

-

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the second step of the addition-elimination mechanism.

Key Reactions of Chloroformate Esters

Chloroformate esters are instrumental in a variety of synthetic transformations, most notably in the formation of carbamates and carbonates, which are key functional groups in many pharmaceutical compounds.

Carbamate Formation

The reaction of a chloroformate ester with a primary or secondary amine is a robust and widely used method for the synthesis of carbamates. This reaction is fundamental in peptide synthesis for the protection of amino groups.

Carbonate Formation

Chloroformate esters react with alcohols or phenols to form carbonate esters. This reaction can be used to synthesize both symmetrical and asymmetrical carbonates.

Quantitative Data on Reactivity

The reactivity of different chloroformate esters can be compared by examining their reaction rates and yields under standardized conditions. The following tables summarize key quantitative data.

| Chloroformate Ester | Reaction | Nucleophile | Conditions | Yield (%) | Reference |

| Ethyl Chloroformate | Carbamate Formation | Methylamine | Ether, 0-5 °C | 88-90 | [1] |

| Benzyl Chloroformate | Carbamate Formation | Glycine | aq. Na₂CO₃, 0 °C | >90 | |

| Phenyl Chloroformate | Carbamate Formation | Aniline | Pyridine, CH₂Cl₂, 0 °C | ~92 | |

| Isobutyl Chloroformate | Amide Coupling (via mixed anhydride) | Amine | DCM, Et₃N, 0 °C | Not specified | [3] |

| Chloroformate Ester | Solvent | Temperature (°C) | k x 10⁻⁵ s⁻¹ | Reference |

| Methyl Chloroformate | 100% EtOH | 25 | 29.5 | |

| Ethyl Chloroformate | 100% EtOH | 25 | 11.2 | |

| n-Propyl Chloroformate | 100% EtOH | 25 | 8.5 | |

| Isopropyl Chloroformate | 100% EtOH | 25 | 1.14 | |

| Isobutyl Chloroformate | 100% EtOH | 25 | 5.8 | |

| Phenyl Chloroformate | 100% EtOH | 25 | 260 |

Detailed Experimental Protocols

The following section provides detailed methodologies for key reactions involving chloroformate esters.

Protocol for the Synthesis of Ethyl N-methylcarbamate

This protocol details the reaction of ethyl chloroformate with methylamine to yield ethyl N-methylcarbamate.[1]

Materials:

-

33% Aqueous methylamine solution (2 moles)

-

Ethyl chloroformate (2 moles)

-

Ether

-

Sodium hydroxide (2 moles)

-

Potassium carbonate

Procedure:

-

In a 2-L flask equipped with a mechanical stirrer and cooled in an ice-salt mixture, combine 300 cc of ether and 186 g (2 moles) of a 33% aqueous methylamine solution.

-

Cool the stirred mixture to 5°C.

-

Add 217 g (2 moles) of ethyl chloroformate dropwise, ensuring the temperature does not exceed 5°C.

-

When approximately half of the chloroformate has been added, begin the gradual addition of a cold solution of 80 g (2 moles) of sodium hydroxide in 120 cc of water. The rates of addition of the sodium hydroxide solution and the remaining chloroformate should be adjusted so that they are added simultaneously. Maintain constant mechanical stirring throughout the addition.

-

After the addition is complete, allow the mixture to stand for fifteen minutes.

-

Separate the ether layer and extract the aqueous solution with 100 cc of ether.

-

Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.

-

Distill the ether, and then distill the residue under reduced pressure. Collect the fraction at 55–60°/12 mm.

-

The expected yield of ethyl N-methylcarbamate is 182–185 g (88–90%).

Protocol for the Synthesis of an Asymmetric Carbonate Ester

This protocol describes a general method for the synthesis of an asymmetric carbonate by reacting an alcohol with a chloroformate.

Materials:

-

Alcohol (e.g., 1,2-propylene glycol)

-

Chloroformate ester (e.g., ethyl chloroformate)

-

Base (e.g., 45% aqueous potassium hydroxide solution)

-

Solvent (e.g., N-methyl-pyrrolidin-2-one - NMP)

Procedure:

-

In a suitable reaction vessel, charge the alcohol and the solvent.

-

With vigorous stirring at a controlled temperature (e.g., 20°C), add a portion of the chloroformate ester.

-

Stir the mixture for a short period (e.g., 20 minutes).

-

Subsequently, perform parallel additions of the remaining chloroformate ester and the base solution over a defined period (e.g., 30 minutes).

-

After the additions are complete, continue stirring for an extended period (e.g., 70 minutes).

-

Finally, add a final portion of the base solution and stir for an additional period (e.g., 120 minutes) to ensure complete reaction.

-

The asymmetric carbonate product can then be isolated and purified using standard techniques such as extraction and distillation.

Reaction Mechanisms

The reactivity of chloroformate esters is best understood through their reaction mechanisms. The following diagrams illustrate the key mechanistic pathways.

Nucleophilic Acyl Substitution: Addition-Elimination Mechanism

This is the most common pathway for the reaction of chloroformate esters with nucleophiles.

Solvolysis: Ionization (SN1-like) Mechanism

Under certain conditions, particularly with substrates that can form stable carbocations and in highly ionizing solvents, an ionization mechanism can compete with or dominate the addition-elimination pathway.

Conclusion

Chloroformate esters are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of their reactivity, influenced by electronic and steric factors, as well as solvent effects, is crucial for their effective application. By leveraging the appropriate reaction conditions and protocols, researchers can harness the synthetic potential of chloroformate esters to construct complex molecular architectures with high efficiency and selectivity. This guide serves as a foundational resource for scientists and drug development professionals, providing the necessary technical details to navigate the chemistry of these versatile compounds.

References

4-Bromophenyl chloroformate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the manufacturer. Always consult the official SDS before handling this chemical.

Chemical Identification and Physical Properties

4-Bromophenyl chloroformate is a chemical intermediate primarily used in the synthesis of carbamates and other organic compounds. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7693-44-9 | [1] |

| Molecular Formula | C₇H₄BrClO₂ | [1] |

| Molecular Weight | 235.46 g/mol | [1] |

| Appearance | Liquid or low melting solid | [2] |

| Boiling Point | 118 °C at 12 mmHg243.6 °C at 760 mmHg | [3] |

| Density | 1.648 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5575 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are its acute toxicity and corrosive effects.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Summary of Toxicological Data:

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Toxic if swallowed (H301) | Data not available for specific LD50 | [5] |

| Acute Dermal Toxicity | Toxic in contact with skin (H311) | Data not available for specific LD50 | [5] |

| Acute Inhalation Toxicity | Toxic if inhaled (H331) | Data not available for specific LC50 | [5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314). A study conducted according to OECD test guideline No. 404 on New Zealand White rabbits showed no dermal irritation or corrosion after a 4-hour application. The skin irritation score was 0.00 for all tested animals. | Rabbit | [6] |

| Serious Eye Damage/Irritation | Causes serious eye damage (H314). | Data not available | [5] |

Note on Toxicity Data: While specific LD50 and LC50 values for this compound were not found in the available literature, the GHS classification indicates significant toxicity. Chloroformates as a class are known to be highly toxic and corrosive.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling and Storage Workflow

Caption: Workflow for the safe storage and handling of this compound.

Personal Protective Equipment (PPE) Selection

A risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance:

| Protection Type | Recommended PPE |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides, hydrogen bromide, and hydrogen chloride gas under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Stability and Reactivity

-

Reactivity: Reacts with water, alcohols, amines, and strong bases.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, and well-ventilated).

-

Conditions to Avoid: Heat, moisture, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, water, alcohols, and amines.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, particularly for the preparation of carbamates which are important in drug discovery.

General Protocol for the Synthesis of N-Aryl Carbamates

This protocol describes a general procedure for the reaction of an amine with this compound to form an N-aryl carbamate.

Materials:

-

Amine

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base (typically 1.1-1.5 equivalents) in the anhydrous aprotic solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chloroformate: Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

-

Work-up:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl carbamate.

Experimental Workflow for N-Aryl Carbamate Synthesis

Caption: A generalized workflow for the synthesis of N-Aryl carbamates using this compound.

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

-

Contact a licensed professional waste disposal service to dispose of this material.

This technical guide provides a comprehensive overview of the material safety data for this compound, intended to support researchers and professionals in its safe handling and use. For complete and detailed information, always refer to the manufacturer's Safety Data Sheet.

References

- 1. This compound, 95+% | Fisher Scientific [fishersci.ca]

- 2. 430150010 [thermofisher.com]

- 3. 7693-44-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 7693-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 4-Bromophenyl Chloroformate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromophenyl chloroformate, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its fundamental chemical identifiers, physical properties, and spectroscopic data. A detailed experimental protocol for its synthesis from 4-bromophenol, along with purification methods, is provided. Furthermore, the guide elucidates the reaction mechanism and presents a logical workflow for its preparation and purification through diagrammatic representations.

Core Chemical Identifiers and Physical Properties

This compound is a reactive organic compound used as a precursor for the introduction of the 4-bromophenoxycarbonyl group. Accurate identification and understanding of its physical properties are crucial for its safe handling and effective use in synthesis.

| Identifier | Value | Reference(s) |

| CAS Number | 7693-44-9 | [1][2][3][4][5][6][7] |

| PubChem CID | 5237736 | [2] |

| IUPAC Name | (4-bromophenyl) carbonochloridate | [2][3] |

| Molecular Formula | C₇H₄BrClO₂ | [2][3][7] |

| Molecular Weight | 235.46 g/mol | [1][2][7] |

| SMILES | C1=CC(=CC=C1OC(=O)Cl)Br | [2][3] |

| Physical Form | Low melting solid or liquid | [4][8][9] |

| Boiling Point | 118 °C at 12 mmHg | [1] |

| Density | 1.648 g/mL at 25 °C | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-bromophenol with a phosgene equivalent, such as phosgene gas or its safer solid surrogate, triphosgene. The following protocol is a generalized procedure based on established methods for the preparation of aryl chloroformates.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromophenol

-

Triphosgene (or a solution of phosgene in a suitable solvent)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl) is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: 4-Bromophenol is dissolved in an anhydrous inert solvent and charged into the reaction flask.

-

Addition of Phosgene Source: A solution of triphosgene in the same anhydrous solvent is added dropwise to the stirred solution of 4-bromophenol at a controlled temperature, typically between 0 °C and room temperature.[3] Alternatively, phosgene gas can be bubbled through the solution.

-

Base Addition: A base, such as pyridine or triethylamine, is added to the reaction mixture to scavenge the hydrochloric acid produced during the reaction.[3] The base can be added concurrently with the phosgene source or after its complete addition.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time can range from 1 to 48 hours depending on the scale and specific conditions.[3]

-

Work-up: Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.[6] Given its reactivity, especially its sensitivity to moisture, all purification steps should be conducted under anhydrous conditions.

Purification by Vacuum Distillation:

The crude product is transferred to a distillation apparatus suitable for vacuum distillation. The distillation is performed under reduced pressure to avoid thermal decomposition. The fraction collected at the appropriate boiling point (e.g., 118 °C at 12 mmHg) will yield the purified this compound.[1]

Purification by Recrystallization:

If the product is a solid at room temperature, it can be purified by recrystallization. A suitable solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane) is used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the bromophenyl ring.[7]

-

Infrared (IR) Spectrum: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl group (C=O) of the chloroformate functionality, typically in the region of 1750-1790 cm⁻¹.[8][9]

Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the formation of this compound.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How bisphenol A reacts with phosgene to prepare polycarbonate-1 - Anhao [anhaochemical.com]

- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US20040152911A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]

- 6. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 430150010 [thermofisher.com]

- 9. This compound, 95+% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Note: Using 4-Bromophenyl Chloroformate as a Derivatizing Agent for GC/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of 4-bromophenyl chloroformate as a derivatizing agent to enhance the detection and quantification of polar analytes, such as amines and phenols, using Gas Chromatography-Mass Spectrometry (GC/MS). Derivatization with this compound improves the volatility and thermal stability of target compounds, leading to better chromatographic peak shape and increased sensitivity. The presence of a bromine atom in the derivatizing agent yields characteristic isotopic patterns in the mass spectra, aiding in compound identification and confirmation. This application note provides a generalized protocol for the derivatization of primary and secondary amines and phenols, along with typical GC/MS parameters for the analysis of the resulting carbamate and carbonate derivatives.

Introduction

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and clinical research, such as primary and secondary amines and phenols, are polar and non-volatile, making them unsuitable for direct GC/MS analysis. Chemical derivatization is a common strategy to overcome these limitations.[1][2]

Acylation is a widely used derivatization technique that involves the introduction of an acyl group into the analyte molecule.[3] Chloroformates are a class of acylating agents that react with active hydrogens in functional groups like amines and hydroxyls to form stable carbamates and carbonates, respectively.[4] These derivatives are typically more volatile and thermally stable than the parent compounds, making them amenable to GC/MS analysis.

This compound offers a distinct advantage as a derivatizing agent due to the incorporation of a bromine atom into the derivative. Bromine has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum of the derivatized analyte, which serves as a valuable tool for the identification and confirmation of the target compound, distinguishing it from background noise and co-eluting interferences.

This application note provides a comprehensive, step-by-step protocol for the derivatization of primary/secondary amines and phenols using this compound and subsequent analysis by GC/MS.

Derivatization Chemistry

This compound reacts with primary and secondary amines to form stable 4-bromophenyl carbamates. Similarly, it reacts with phenols to form 4-bromophenyl carbonates. The reactions are typically carried out in an alkaline medium to facilitate the deprotonation of the amine or hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

Reaction with Primary/Secondary Amines

Caption: Derivatization of an amine with this compound.

Reaction with Phenols

Caption: Derivatization of a phenol with this compound.

Experimental Protocols

Materials and Reagents

-

This compound (95+% purity)

-

Target analytes (e.g., amphetamine, phenol, etc.)

-

Pyridine or Triethylamine (TEA)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Organic solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware

-

GC/MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of the target analytes and an internal standard (if used) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve over the desired concentration range.

Sample Preparation and Derivatization Protocol

The following is a general protocol that should be optimized for specific analytes and matrices.

References

Protocol for Amine Protection Using 4-Bromophenyl Chloroformate

Application Notes

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and drug development. The 4-bromophenoxycarbonyl (Broc) group offers a stable and reliable means of temporarily masking the reactivity of primary and secondary amines. This carbamate-based protecting group is introduced via the reaction of an amine with 4-bromophenyl chloroformate.

The Broc group is analogous to other aryl carbamates and provides robust protection under a variety of reaction conditions. Its removal, or deprotection, can be achieved under specific nucleophilic or reductive conditions, allowing for the selective unmasking of the amine at the desired synthetic stage. The presence of the bromine atom on the phenyl ring can also serve as a handle for further synthetic transformations, such as cross-coupling reactions, or as a heavy atom for crystallographic studies.

This document provides a detailed protocol for the protection of amines using this compound and outlines a method for the subsequent deprotection of the resulting N-(4-bromophenoxycarbonyl) amine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the protection of various amines with this compound. The data has been compiled from analogous reactions with similar chloroformate reagents due to the limited availability of specific quantitative data for this compound in the surveyed literature.

| Entry | Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 2 - 4 | >90 (estimated) |